molecular formula C32H36ClN3O2 B14919287 C32H36ClN3O2

C32H36ClN3O2

Cat. No.: B14919287
M. Wt: 530.1 g/mol
InChI Key: OGPGTLUQEZRCMR-UHFFFAOYSA-N
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Description

The compound with the molecular formula C32H36ClN3O2 is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C32H36ClN3O2 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of This compound is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The process often involves the use of automated systems to monitor and adjust the reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

C32H36ClN3O2: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

C32H36ClN3O2: has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways and treat certain diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of C32H36ClN3O2 involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C32H36ClN3O2 include other organic molecules with comparable structures and properties. These may include compounds with similar functional groups or those that undergo similar types of chemical reactions.

Uniqueness

The uniqueness of This compound lies in its specific structure and the resulting properties. This compound may exhibit unique reactivity, biological activity, or physical properties that distinguish it from other similar compounds. These unique characteristics make it a valuable subject of study and application in various fields.

Properties

Molecular Formula

C32H36ClN3O2

Molecular Weight

530.1 g/mol

IUPAC Name

N-(1-adamantyl)-6-(4-chlorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C32H36ClN3O2/c1-31(2)17-25-28(27(37)18-31)29(22-7-9-23(33)10-8-22)36(26-6-4-3-5-24(26)34-25)30(38)35-32-14-19-11-20(15-32)13-21(12-19)16-32/h3-10,19-21,29,34H,11-18H2,1-2H3,(H,35,38)

InChI Key

OGPGTLUQEZRCMR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC45CC6CC(C4)CC(C6)C5)C7=CC=C(C=C7)Cl)C(=O)C1)C

Origin of Product

United States

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